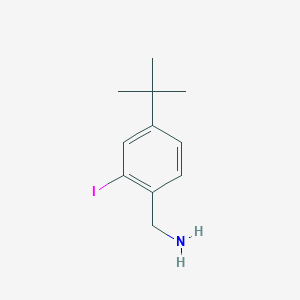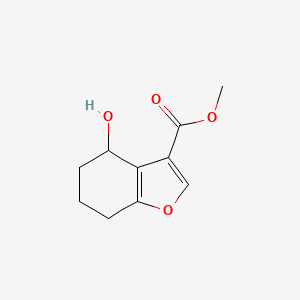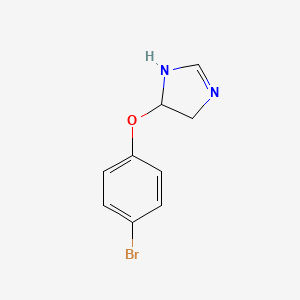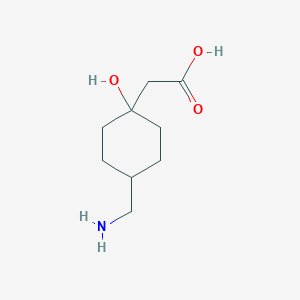
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid is an organic compound characterized by a cyclohexane ring substituted with an aminomethyl group and a hydroxy group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, is functionalized to introduce the aminomethyl and hydroxy groups. This can be achieved through a series of reactions, including nitration, reduction, and hydroxylation.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, such as using osmium tetroxide or other oxidizing agents.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxy group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Similar structure but with a phenyl ring instead of a cyclohexane ring.
Cyclohexylacetic acid: Lacks the aminomethyl and hydroxy groups.
Aminocyclohexanol: Contains an amino group and a hydroxy group on a cyclohexane ring but lacks the acetic acid moiety.
Uniqueness
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an aminomethyl group and a hydroxy group on the cyclohexane ring, along with the acetic acid moiety, allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[4-(aminomethyl)-1-hydroxycyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO3/c10-6-7-1-3-9(13,4-2-7)5-8(11)12/h7,13H,1-6,10H2,(H,11,12) |
InChI Key |
CEKUMBASKXVQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




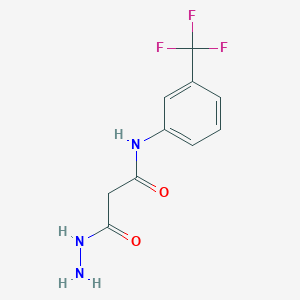
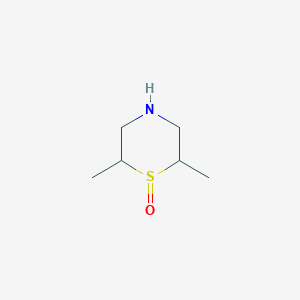


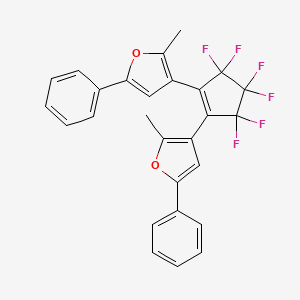
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
